1-bromodifluoromethanesulfonyl-2-fluorobenzene
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Overview
Description
1-Bromodifluoromethanesulfonyl-2-fluorobenzene is a chemical compound with the molecular formula C7H4BrF3O2S. It is known for its unique structure, which includes a bromodifluoromethyl group and a sulfonyl group attached to a fluorobenzene ring. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of 1-bromodifluoromethanesulfonyl-2-fluorobenzene typically involves the reaction of 1-bromo-2-fluorobenzene with difluoromethylsulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, under controlled temperature conditions.
Chemical Reactions Analysis
1-Bromodifluoromethanesulfonyl-2-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The sulfonyl group can participate in oxidation and reduction reactions, leading to the formation of different sulfone or sulfoxide derivatives.
Coupling Reactions: This compound can be used in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts, boronic acids, and various bases. The major products formed depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
1-Bromodifluoromethanesulfonyl-2-fluorobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, for studying their functions and interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-bromodifluoromethanesulfonyl-2-fluorobenzene involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The bromodifluoromethyl group and the sulfonyl group can interact with different molecular targets, leading to the formation of new chemical bonds and the modification of existing ones. The specific pathways and molecular targets depend on the context of its use in chemical reactions .
Comparison with Similar Compounds
1-Bromodifluoromethanesulfonyl-2-fluorobenzene can be compared with other similar compounds, such as:
1-Bromo-2-fluorobenzene: This compound lacks the difluoromethylsulfonyl group, making it less reactive in certain chemical reactions.
1-Bromo-3-fluoro-2-methylbenzene: This compound has a methyl group instead of a difluoromethylsulfonyl group, leading to different reactivity and applications.
1-Bromo-4-fluorobenzene: Similar to 1-bromo-2-fluorobenzene, but with the fluorine atom in a different position, affecting its chemical properties.
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications.
Properties
IUPAC Name |
1-[bromo(difluoro)methyl]sulfonyl-2-fluorobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF3O2S/c8-7(10,11)14(12,13)6-4-2-1-3-5(6)9/h1-4H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNGWREVMTCAKEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)F)S(=O)(=O)C(F)(F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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